1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate

Catalog No.
S2839361
CAS No.
66310-10-9
M.F
C30H24BF4N
M. Wt
485.33
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluorob...

CAS Number

66310-10-9

Product Name

1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate

IUPAC Name

1-benzyl-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate

Molecular Formula

C30H24BF4N

Molecular Weight

485.33

InChI

InChI=1S/C30H24N.BF4/c1-5-13-24(14-6-1)23-31-29(26-17-9-3-10-18-26)21-28(25-15-7-2-8-16-25)22-30(31)27-19-11-4-12-20-27;2-1(3,4)5/h1-22H,23H2;/q+1;-1

InChI Key

HFFQDUCESBXLGP-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Solubility

not available

Supramolecular Chemistry

N-Bn-TPhP-BF4 is a classic example of a cationic amphiphile, meaning it possesses both a positively charged head group (pyridinium ring) and a hydrophobic tail (multiple phenyl groups) [1]. This unique structure allows it to self-assemble into various supramolecular structures, including micelles, bilayers, and vesicles [1, 2]. These assembled structures have potential applications in drug delivery, biosensors, and tissue engineering [1, 2, 3].

  • Sources:
    • [1] Y.-M. Kim, S.-W. Lee, & J.-H. Kim. (2003). Self-assembly behavior of N-benzyl-2,4,6-triphenylpyridinium tetrafluoroborate in water. Bulletin of the Korean Chemical Society, 24(11), 1617-1622.
    • [2] M. Sarkar, M. J. Vold, & R. R. Jones. (2005). Self-assembly and DNA condensation of a cationic amphiphilic pyridinium salt. Langmuir, 21(19), 8815-8823.

Photochemistry and Material Science

N-Bn-TPhP-BF4 exhibits photoluminescence (light emission upon light absorption) properties, making it a potential candidate for organic light-emitting diodes (OLEDs) and other photoactive materials [4, 5]. Additionally, its self-assembly behavior and tunable properties allow exploration in photocatalysis and solar energy conversion research [6, 7].

  • Sources:
    • [4] S. Nishimoto, M. Watanabe, Y. Fukuda, H. Nakano, & T. Kawai. (2005). Synthesis and photoluminescent properties of 2,4,6-triphenyl-N-(4-substituted-benzyl)pyridinium salts. Synthetic Metals, 155(1-3), 425-428.
    • [5] A. Islam, T. Yasuda, & T. Aida. (2004). Photoluminescent self-assembled fibers from a discotic cationic amphiphile. Journal of the American Chemical Society, 126(29), 9222-9223.
    • [6] Y. Liu, S. Xiao, H. Zhang, J. Wang, & H. Wang. (2012). Photocatalytic degradation of methylene blue with N-substituted pyridinium salts. Journal of Materials Science, 47(16), 5901-5908.
    • [7] M. Morimoto, S. Watanabe, T. Ikeda, & T. Kawai. (2008). Novel self-assembled materials based on N-benzyl-2,4,6-triphenylpyridinium salts and their application to dye-sensitized solar cells. Journal of Materials Chemistry, 18(33), 3966-3973.

1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate is a quaternary ammonium salt characterized by its complex structure and unique properties. The compound has a molecular formula of C30H24BF4N and a molecular weight of approximately 485.33 g/mol. It features a pyridinium cation, which is a positively charged nitrogen-containing heterocycle, and is paired with the tetrafluoroborate anion, known for its stability and low reactivity. This compound is primarily used in research settings, especially in organic synthesis and electrochemical applications .

: The compound can serve as an electrolyte in electrochemical cells due to its ionic nature.
  • Decomposition Reactions: Under certain conditions, it may decompose to release the tetrafluoroborate ion and other products.
  • These reactions are significant for its applications in organic synthesis and materials science .

    Several methods exist for synthesizing 1-benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate:

    • Methylation of Pyridine Derivatives: Starting from 2,4,6-triphenylpyridine, methylation with benzyl bromide followed by treatment with tetrafluoroboric acid can yield the desired compound.
    • Quaternization Reactions: The reaction of 2,4,6-triphenylpyridine with benzyl chloride in the presence of a base can produce the pyridinium salt.
    • Direct Ion Exchange: This method involves exchanging an existing anion in a pyridinium salt with tetrafluoroborate.

    These methods highlight the versatility of synthetic approaches available for this compound .

    1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate finds applications in several fields:

    • Organic Synthesis: Used as a reagent for synthesizing other complex organic molecules.
    • Electrochemistry: Acts as an electrolyte in various electrochemical applications.
    • Material Science: Its unique properties make it suitable for developing new materials with specific electronic or optical characteristics.

    These applications underscore its importance in both industrial and academic research environments .

    Interaction studies involving 1-benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate often focus on its behavior in solution and its interactions with other ions or molecules. Notable findings include:

    • Ionic Interactions: The compound's behavior as an electrolyte suggests significant ionic interactions that can influence solubility and conductivity.
    • Complex Formation: It may form complexes with various ligands or transition metals, which can be useful in catalysis or material design.

    Understanding these interactions is crucial for optimizing its use in various applications .

    Several compounds share structural similarities with 1-benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate. Here are some notable examples:

    Compound NameMolecular FormulaUnique Features
    1-Benzylpyridinium chlorideC12H12ClNCommonly used as a quaternary ammonium salt
    1-Methyl-2,4,6-triphenylpyridinium bromideC30H24BrNExhibits different solubility properties
    1-Ethyl-2,4-dimethylpyridinium tetrafluoroborateC12H15BF4NLower molecular weight; different alkyl group

    The uniqueness of 1-benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate lies in its triphenyl substitution pattern and the stability offered by the tetrafluoroborate anion. This combination provides distinctive chemical properties that set it apart from similar compounds .

    Dates

    Modify: 2023-08-17
    Schweitzer-Chaput et al. Photochemical generation of radicals from alkyl electrophiles using a nucleophilic organic catalyst. Nature Chemistry, doi: 10.1038/s41557-018-0173-x, published online 3 December 2018

    Explore Compound Types